N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonyl group at position 6, linked to a 1,3-oxazinan ring. The oxazinan moiety is further functionalized with a methyl-ethanediamide group bound to an isobutyl chain. The sulfonyl group enhances polarity, while the isobutyl chain contributes to lipophilicity. The molecular formula is C₁₉H₃₁N₃O₇S, with a molecular weight of ~445.07 g/mol.
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7S/c1-13(2)11-20-18(23)19(24)21-12-17-22(6-3-7-29-17)30(25,26)14-4-5-15-16(10-14)28-9-8-27-15/h4-5,10,13,17H,3,6-9,11-12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYFEEQBAAODRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the Oxazinan Ring: The oxazinan ring can be synthesized by reacting appropriate amines with cyclic anhydrides or lactones under controlled conditions.
Sulfonylation and Coupling: The dihydrobenzo[b][1,4]dioxin moiety is then sulfonylated using sulfonyl chlorides in the presence of a base such as aqueous sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antibacterial agent due to its sulfonamide moiety.
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analog: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)
Key Differences :
- Core Structure: Both compounds share a benzodioxine ring but differ in substituents. The target compound has a sulfonyl-oxazinan-ethanediamide motif, whereas CS-0309467 features a pyridinamine-methoxy-dimethylaminomethylphenyl group .
- Functional Groups: Target Compound: Sulfonyl (polar), oxazinan (conformational flexibility), ethanediamide (hydrogen-bonding capability).
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | CS-0309467 (Reference) |
|---|---|---|
| Molecular Formula | C₁₉H₃₁N₃O₇S | C₂₃H₂₅N₃O₃ |
| Molecular Weight | 445.07 g/mol | 391.46 g/mol |
| LogP (Predicted) | ~2.5 | ~3.0 |
| Solubility | Moderate (sulfonyl enhances aqueous solubility) | Low (methoxy and aromatic groups reduce solubility) |
| Key Interactions | Sulfonamide (electrostatic), amide (hydrogen bonding) | Pyridinamine (π-π stacking), dimethylamino (cationic) |
Research Findings and Methodological Considerations
- Structural Analysis : Crystallographic studies using programs like SHELX and ORTEP-III are critical for elucidating conformational details and binding modes. These tools enable comparative analysis of bond angles, torsion strains, and intermolecular interactions .
- In Silico Predictions: Molecular docking simulations suggest the target compound’s sulfonyl group may form salt bridges with basic residues in enzyme active sites, while CS-0309467’s dimethylamino group could stabilize cationic environments.
- Synthetic Challenges : The target compound’s oxazinan ring may introduce synthetic complexity due to stereochemical control, whereas CS-0309467’s pyridinamine synthesis is more straightforward .
Biological Activity
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a benzodioxine moiety and an oxazinan group, which contribute to its biological activities. This article reviews the biological activities attributed to this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₈S. The compound exhibits a molecular weight of approximately 421.54 g/mol. Its synthesis typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride and various amines or amides through nucleophilic substitution reactions.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that derivatives containing the benzodioxane structure exhibit inhibitory effects against key enzymes such as:
- α-glucosidase : Inhibition can aid in managing blood sugar levels in diabetic patients.
- Acetylcholinesterase : Inhibition may have implications for treating Alzheimer's disease by enhancing neurotransmitter availability.
The mechanism involves binding to the active sites of these enzymes, effectively blocking their activity and disrupting metabolic pathways critical for disease progression.
1. Antidiabetic Activity
Studies have shown that compounds similar to this compound demonstrate significant antidiabetic properties. For instance, α-glucosidase inhibitors derived from benzodioxane structures have been shown to reduce postprandial blood glucose levels effectively .
2. Neuroprotective Effects
The inhibition of acetylcholinesterase suggests potential neuroprotective effects that could be beneficial in Alzheimer's disease management. The ability to enhance acetylcholine levels in the brain may improve cognitive functions and delay the progression of neurodegenerative diseases.
3. Antimicrobial Activity
Research on related compounds indicates that they possess antibacterial properties against various pathogens. For example, derivatives containing benzodioxane rings have shown effectiveness against Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of compounds related to this compound. Key findings include:
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and coupling. For example:
- Step 1 : Reacting a benzodioxin-6-amine derivative with a sulfonyl chloride in a basic aqueous medium (pH ~9–10) to form the sulfonamide intermediate .
- Step 2 : Coupling the intermediate with a bromo-acetamide derivative in a polar aprotic solvent (e.g., DMF) using LiH as an activator .
- Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry . Controlled conditions (temperature, inert atmosphere) are critical to avoid side reactions .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- ¹H-NMR and ¹³C-NMR : To verify connectivity and stereochemistry of functional groups (e.g., sulfonyl, oxazinan) .
- Mass Spectrometry (MS) : For molecular weight confirmation and detecting impurities .
- Elemental Analysis (CHN) : To validate empirical composition .
- X-ray Crystallography (if applicable): For resolving bond lengths and angles, though this requires high-quality crystals .
Q. What reaction conditions are critical for successful synthesis?
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitutions .
- Temperature : Maintain 0–5°C during sulfonylation to prevent hydrolysis; room temperature for coupling steps .
- Catalysts/Activators : LiH or triethylamine to deprotonate intermediates and accelerate reactions .
Advanced Research Questions
Q. How can reaction yields and purity be systematically optimized?
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent ratio, temperature) and their interactions .
- Process Control : Implement real-time monitoring via in-situ FTIR or HPLC to track reaction progress .
- Purification : Optimize gradient elution in flash chromatography to isolate high-purity fractions . Example: A study on similar sulfonamides achieved 85% yield by adjusting DMF-to-reactant ratios and reaction time .
Q. What computational methods predict reactivity and biological interactions?
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states in sulfonylation) using software like Gaussian or ORCA .
- Molecular Docking : Predict binding affinities to biological targets (e.g., α-glucosidase) using AutoDock or Schrödinger .
- Machine Learning : Train models on existing reaction data to predict optimal conditions for new derivatives .
Q. How should discrepancies in biological activity data be resolved?
- Assay Standardization : Replicate studies under identical conditions (e.g., enzyme concentration, pH) to minimize variability .
- Orthogonal Validation : Confirm activity using multiple assays (e.g., fluorescence-based and colorimetric α-glucosidase assays) .
- Purity Reassessment : Re-analyze compound batches via NMR and HPLC to rule out degradation or impurities . Example: A compound with an IC₅₀ of 81 µM in one study showed reduced activity (IC₅₀ > 100 µM) in another due to residual solvent in the sample .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
